1,2,3,4-Tetrahydroquinoline

Catalog No.
S587347
CAS No.
635-46-1
M.F
C9H11N
M. Wt
133.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3,4-Tetrahydroquinoline

CAS Number

635-46-1

Product Name

1,2,3,4-Tetrahydroquinoline

IUPAC Name

1,2,3,4-tetrahydroquinoline

Molecular Formula

C9H11N

Molecular Weight

133.19 g/mol

InChI

InChI=1S/C9H11N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-2,4,6,10H,3,5,7H2

InChI Key

LBUJPTNKIBCYBY-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2NC1

Synonyms

1,2,3,4-Hydroquinoline; 3,4-Dihydro-2H-quinoline; Kusol; NSC 15311; THQ

Canonical SMILES

C1CC2=CC=CC=C2NC1

Medicinal Chemistry:

,2,3,4-Tetrahydroquinoline (THQ) serves as a valuable scaffold in medicinal chemistry due to its presence in various biologically active molecules. Researchers have explored its potential in developing drugs targeting various diseases, including:

  • Neurodegenerative diseases: THQ derivatives have shown promise in inhibiting enzymes like acetylcholinesterase (AChE), implicated in Alzheimer's disease []. Studies suggest their potential in developing neuroprotective agents [].
  • Cancer: THQ-based compounds exhibit antitumor properties and are being investigated for their ability to target specific cancer cell signaling pathways [].
  • Antimicrobial activity: Certain THQ derivatives demonstrate antibacterial and antifungal activity, suggesting their potential as novel therapeutic agents [].

Organic Synthesis:

THQ acts as a versatile building block in organic synthesis for constructing complex molecules with diverse functionalities. Its reactivity allows for further modifications, enabling the creation of various target compounds.

Material Science:

Research explores the potential of THQ and its derivatives in material science applications. Some studies investigate their use as:

  • Ligands in coordination chemistry: THQ can form complexes with metal ions, potentially leading to the development of new catalysts or functional materials [].
  • Precursors for polymers: THQ derivatives containing polymerizable groups can be employed in the synthesis of functional polymers with specific properties [].

1,2,3,4-Tetrahydroquinoline is an organic compound that serves as a semi-hydrogenated derivative of quinoline. It appears as a colorless oil and is characterized by its unique bicyclic structure, which consists of a six-membered aromatic ring fused to a five-membered saturated ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

THQ itself doesn't possess a well-defined mechanism of action in biological systems. However, its derivatives exhibit a wide range of activities depending on the functional groups attached. Some THQ derivatives act as antiparasitic agents [], while others demonstrate antimalarial properties []. The specific mechanisms for these actions vary based on the derivative's structure and interaction with target molecules within the parasite or malaria-causing organism.

THQ is classified as a hazardous material. It can cause skin and eye irritation and is suspected to be a carcinogen [].

  • Safety Concerns:

    • Skin irritation and corrosion [].
    • Eye irritation and serious eye damage [].
    • May cause respiratory irritation.
    • Suspected carcinogen [].
  • Precautionary Measures:

    • Wear appropriate personal protective equipment (gloves, goggles, respirator) when handling THQ [].
    • Handle in a well-ventilated area.
    • Avoid contact with skin, eyes, and clothing [].
    • Follow proper disposal procedures for hazardous waste.
, primarily due to the presence of the nitrogen atom in its structure. Common reactions include:

  • Hydrogenation: The most prevalent method for synthesizing 1,2,3,4-tetrahydroquinoline involves the hydrogenation of quinolines, which can be catalyzed by metal catalysts such as palladium or platinum .
  • Cyclization Reactions: It can undergo cyclization reactions that involve the formation of new carbon-nitrogen bonds. For example, it can be synthesized through acid-catalyzed ring closures or rearrangements .
  • Oxidation and Reduction: The compound can also be involved in oxidation reactions to yield various derivatives or further functionalized compounds .

Research has indicated that 1,2,3,4-tetrahydroquinoline exhibits significant biological activities. Notably:

  • Anti-inflammatory Properties: It has been identified as a potent inhibitor of lipopolysaccharide-induced nuclear factor kappa-light-chain-enhancer of activated B cells transcriptional activity, which plays a crucial role in inflammatory responses .
  • Anticancer Activity: Several derivatives of 1,2,3,4-tetrahydroquinoline have shown cytotoxic effects against various human cancer cell lines, making them potential candidates for cancer therapy .

Various methods have been developed for synthesizing 1,2,3,4-tetrahydroquinoline:

  • Hydrogenation of Quinoline: This is the most straightforward method where quinolines are reduced using hydrogen gas in the presence of catalysts .
  • Domino Reactions: Recent studies have explored domino reactions that involve multiple steps in a single reaction vessel to form tetrahydroquinolines with high efficiency and yield .
  • Chiral Catalysis: Asymmetric synthesis methods using chiral catalysts have been developed to produce enantiomerically pure tetrahydroquinolines .

1,2,3,4-Tetrahydroquinoline and its derivatives find applications in several fields:

  • Medicinal Chemistry: Due to their biological activities, they are explored as potential drugs for treating inflammation and cancer.
  • Material Science: They are also investigated for their properties in polymer science and materials development due to their unique structural characteristics .

Studies involving 1,2,3,4-tetrahydroquinoline often focus on its interactions with biological targets:

  • Protein Binding Studies: Research has indicated that certain derivatives bind effectively to specific proteins involved in disease pathways.
  • Mechanistic Studies: Understanding how these compounds interact at the molecular level can provide insights into their therapeutic potential and guide further drug design efforts .

1,2,3,4-Tetrahydroquinoline shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure TypeUnique Features
QuinolineAromatic heterocycleFully unsaturated; serves as a precursor
DihydroquinolinePartially hydrogenated quinolineOne less hydrogen than tetrahydroquinoline
IsoquinolineIsomeric form of quinolineDifferent nitrogen positioning
1-Amino-2-benzyl-3-methyl-4(1H)-quinolinoneSubstituted tetrahydroquinolineExhibits distinct biological activities

Uniqueness of 1,2,3,4-Tetrahydroquinoline

The uniqueness of 1,2,3,4-tetrahydroquinoline lies in its specific structural configuration and the resulting biological properties. Its ability to inhibit inflammatory pathways while exhibiting anticancer activity distinguishes it from other similar compounds. Furthermore, the versatility in its synthesis methods allows for the generation of diverse derivatives tailored for specific therapeutic applications.

XLogP3

2.3

Boiling Point

251.0 °C

LogP

2.29 (LogP)

Melting Point

20.0 °C

UNII

CCR50N1Z9G

GHS Hazard Statements

Aggregated GHS information provided by 66 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 11 of 66 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 55 of 66 companies with hazard statement code(s):;
H315 (87.27%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (85.45%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (78.18%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H350 (14.55%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

635-46-1

Wikipedia

1,2,3,4-tetrahydroquinoline
Tetrahydroquinoline

General Manufacturing Information

Quinoline, 1,2,3,4-tetrahydro-: ACTIVE

Dates

Modify: 2023-08-15
Chen et al. Pharmacological convergence reveals a lipid pathway that regulates C. elegans lifespan. Nature Chemical Biology, doi: 10.1038/s41589-019-0243-4, published online 25 March 2019

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